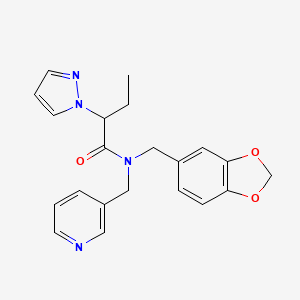![molecular formula C20H28N2O B5687349 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane](/img/structure/B5687349.png)
2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane, also known as PBAN, is a neuropeptide hormone that plays a crucial role in insect development and reproduction. PBAN was first discovered in the pheromone gland of the female moth Heliothis zea and has since been found in other moth and butterfly species. PBAN is a promising target for insect pest control due to its unique mode of action and specificity for insects.
作用机制
2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane acts on specific receptors in the insect nervous system to stimulate the release of sex pheromones and regulate insect development. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane binds to a receptor on the surface of pheromone gland cells, triggering a signaling cascade that leads to the release of pheromones. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane also regulates the production of juvenile hormone, which is important for insect development and metamorphosis.
Biochemical and Physiological Effects
2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane has a range of biochemical and physiological effects on insects. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane stimulates the release of sex pheromones, which are important for mating and reproduction. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane also regulates the timing of pupation and metamorphosis in insects. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane has been shown to regulate the production of juvenile hormone, which is important for insect development and metamorphosis.
实验室实验的优点和局限性
2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane is a useful tool for studying insect development and reproduction in the laboratory. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane can be synthesized easily using SPPS or SPPS, and its effects on insect physiology and behavior can be studied in detail. However, 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane is specific to insects and cannot be used to study other organisms. Additionally, 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane is not commercially available and must be synthesized in the laboratory.
未来方向
There are several future directions for research on 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane. One area of interest is the development of 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane-based insect pest control strategies. Disrupting 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane signaling could prevent mating and disrupt insect development, making 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane a promising target for insect pest control. Another area of interest is the study of 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane in other insect species, as the role of 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane in insect development and reproduction may vary between species. Finally, the development of new methods for synthesizing 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane could make it more widely available for research purposes.
合成方法
2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. Solution-phase peptide synthesis involves the addition of amino acids in solution, followed by purification and isolation of the peptide product. Both methods have been used successfully to synthesize 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane.
科学研究应用
2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane has been extensively studied for its role in insect development and reproduction. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane stimulates the release of sex pheromones in female moths, which attract male moths for mating. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane also plays a role in regulating the timing of pupation and metamorphosis in insects. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane has been studied as a potential target for insect pest control, as disrupting 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane signaling could prevent mating and disrupt insect development.
属性
IUPAC Name |
2-azaspiro[4.4]nonan-2-yl-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-19(22-13-11-20(15-22)9-1-2-10-20)17-7-5-16(6-8-17)18-4-3-12-21-14-18/h5-8,18,21H,1-4,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBHEYCVISSFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCN(C2)C(=O)C3=CC=C(C=C3)C4CCCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)

![2,3-dihydro-1,4-benzodioxin-6-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5687298.png)
![(1R*,5R*)-N,N-dimethyl-6-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5687303.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5687308.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)
![4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanamide](/img/structure/B5687326.png)
![3-cyclopropyl-1-(3-methoxybenzyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687329.png)
![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)
![N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)
